![molecular formula C11H9NO2 B2892050 methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate CAS No. 24539-26-2](/img/structure/B2892050.png)
methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate
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Overview
Description
“Methyl (1s,2R,3r,8S)-4-aminocubane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H11NO2·HCl . It appears as a white to light yellow powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions .Scientific Research Applications
Structural Analysis and Substituent Effects
The study by Irngartinger et al. (1999) explored the crystal structures of various cubane derivatives, including those related to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate," by means of X-ray diffraction analysis. The research highlighted how substituents like fluorine, chlorine, and ester groups affect the bond lengths within the cubane skeleton, providing insight into the electronic and steric influences of different substituents on the cubane framework (Irngartinger, Strack, Gredel, Dreuw, & Della, 1999).
Catalytic Reactions Involving Carboxylates
Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp^2 and sp^3 C-H bonds in simple carboxylic acids, utilizing preformed sodium carboxylates as substrates. This research is pertinent to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" as it involves the functionalization of carboxylate derivatives, potentially opening pathways for the modification or synthesis of related compounds (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) investigated the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which is relevant to the research on "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" by illustrating the potential biological activities of structurally complex carboxylates (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
N-Heterocyclic Carbene Complexes
Glas (2001) reported the methylation of imidazolylcyclohexanol derivatives to produce imidazolium iodides, which are further used to synthesize carbene complexes. This study is indirectly related to "methyl (1s,2R,3r,8S)-4-cyanocubane-1-carboxylate" by showcasing the versatility of methylated compounds in forming complexes that have applications in catalysis and material science (Glas, 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-cyanocubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWJLDCZLPNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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